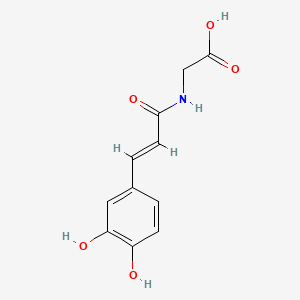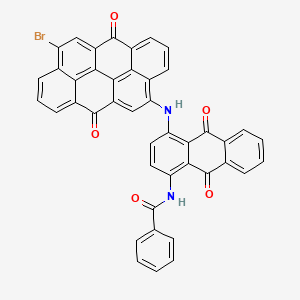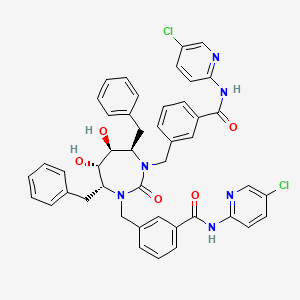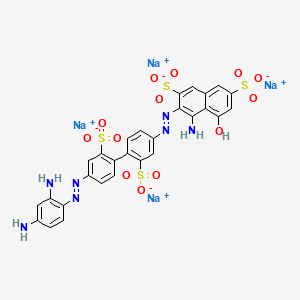
Decamethoxin ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decamethoxin ion is a cationic surfactant belonging to the class of bis-quaternary ammonium compounds. It is widely recognized for its potent antiseptic properties and is used in various medical and industrial applications . This compound is known for its ability to disrupt microbial cell membranes, leading to the destruction of bacteria, fungi, and certain viruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decamethoxin ion typically involves the quaternization of a suitable amine with a halogenated alkane. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . The process can be summarized as follows:
Quaternization Reaction: A tertiary amine reacts with a halogenated alkane in the presence of a solvent.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into various dosage forms, such as solutions, gels, and ointments, for medical and industrial use .
Analyse Des Réactions Chimiques
Types of Reactions
Decamethoxin ion undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its antimicrobial properties.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
Decamethoxin ion has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving protein folding and interactions with metal ions.
Medicine: Utilized as an antiseptic for treating infections and in formulations for eye drops and wound care.
Industry: Applied in the formulation of disinfectants and cleaning agents.
Mécanisme D'action
The mechanism of action of decamethoxin ion involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. This action is particularly effective against bacteria, fungi, and certain viruses . The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quaternary Ammonium Compounds: Benzalkonium chloride, cetylpyridinium chloride.
Cationic Surfactants: Chlorhexidine, cetrimide.
Uniqueness
Decamethoxin ion is unique due to its broad-spectrum antimicrobial activity and its ability to disrupt microbial cell membranes effectively. Unlike some other quaternary ammonium compounds, this compound has been shown to have a positive cooperative effect in complexation with metal ions, enhancing its antimicrobial properties .
Propriétés
Numéro CAS |
17298-14-5 |
|---|---|
Formule moléculaire |
C38H74N2O4+2 |
Poids moléculaire |
623.0 g/mol |
Nom IUPAC |
10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium |
InChI |
InChI=1S/C38H74N2O4/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4/h29-36H,11-28H2,1-10H3/q+2/t31-,32-,33+,34+,35-,36-/m1/s1 |
Clé InChI |
ZADGGFKUEYIBJC-YCRUICEYSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)









